Fmoc-D-β-高氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

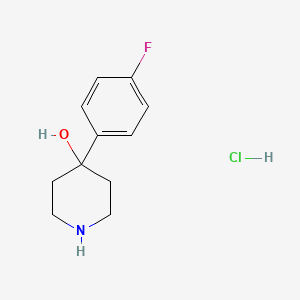

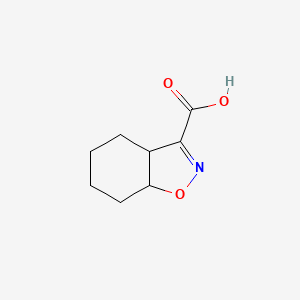

Fmoc-D-beta-homoalanine is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group during the assembly of peptides. The Fmoc group is known for its ease of removal under basic conditions, which is advantageous in the stepwise construction of peptides .

Synthesis Analysis

The synthesis of Fmoc-D-beta-homoalanine and related Fmoc-modified amino acids involves several strategies. One approach is the homologation of alpha-amino acids to beta-amino acids using the Arndt-Eistert method, which has been demonstrated with Fmoc-amino acid pentafluorophenyl esters. This method allows for the acylation of diazomethane to synthesize key intermediates, which are Fmoc-aminoacyldiazomethanes, as crystalline solids in good yields and purity . Another method involves the synthesis of polymer-supported N-Fmoc-dehydroalanine from S-protected cysteine via an oxidation/elimination strategy, which can then undergo cycloaddition with dienes to afford a range of conformationally constrained amino acids .

Molecular Structure Analysis

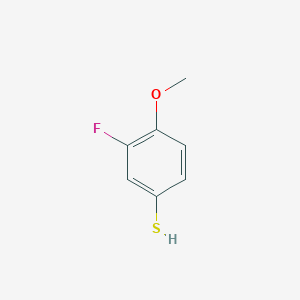

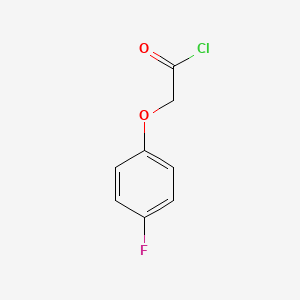

The molecular structure of Fmoc-D-beta-homoalanine is characterized by the presence of the Fmoc protective group attached to the nitrogen atom of the amino acid. This structure imparts certain properties to the molecule, such as increased hydrophobicity and aromaticity due to the Fmoc moiety. These structural features are crucial for the self-assembly and functional applications of Fmoc-modified amino acids .

Chemical Reactions Analysis

Fmoc-D-beta-homoalanine can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protective groups, which is essential for the sequential addition of amino acids in SPPS. Additionally, the side chains of these amino acids can be modified or participate in further reactions, such as glycosylation, to generate neoglycopeptides, as demonstrated with the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-beta-homoalanine are influenced by the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is beneficial for the self-assembly of functional materials. These properties are also relevant for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The modification with the Fmoc group enhances the versatility of amino acids and peptides in the development of functional materials .

科学研究应用

氨基酸的同源化与合成

Fmoc-D-β-高氨酸在 α-氨基酸到 β-氨基酸的同源化中起着关键作用,该过程在肽的合成中至关重要。Fmoc-α-氨基酸五氟苯酯(包括 Fmoc-D-β-高氨酸)的使用因其在合成肽链的关键中间体的效率而受到关注 (Babu, Gopi, & Ananda, 1999)。类似地,已经证明了利用有机锌化学合成 Fmoc 保护的氨基酸,这表明 Fmoc-D-β-高氨酸在生产适用于肽合成的修饰氨基酸方面具有多功能性 (Deboves, Montalbetti, & Jackson, 2001)。

对映体和肽模拟物的合成

该化合物已用于合成各种 Fmoc 保护氨基酸的对映体,展示了其在创建立体化学复杂分子中的用途 (Hamze, Hernandez, & Martínez, 2003)。此外,它还有助于合成“混合”肽模拟物,扩大了潜在治疗和生化工具的范围 (Busnel 等人,2005 年)。

生物制造和材料科学

在生物制造和材料科学领域,Fmoc-D-β-高氨酸修饰的氨基酸和肽显示出前景。它们表现出自组装特性,并用于为细胞培养、生物模板化和药物递送等应用创建功能材料,展示了该分子在纳米技术和生物医学工程中的重要性 (Tao 等人,2016 年)。

固相肽合成 (SPPS)

该化合物是 SPPS 的组成部分,SPPS 是一种广泛用于肽生产的方法。Fmoc-D-β-高氨酸及其衍生物作为合成复杂肽和蛋白质的基础,突出了其在制药和生化研究中的重要性 (Yoshino 等人,2017 年)。

作用机制

Target of Action

Fmoc-D-beta-homoalanine, also known as Fmoc-D-3-Abu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amino groups of proteins. It serves as a protecting group for these amino groups during peptide synthesis .

Mode of Action

The Fmoc group acts as a base-labile protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the Solid Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine at the N-terminus during this process .

Pharmacokinetics

Its solubility has been reported in various solvents such as chloroform, dmf, and dmso .

Result of Action

The use of Fmoc-D-beta-homoalanine in peptide synthesis allows for the precise assembly of amino acids into specific peptide sequences. This is crucial in proteomics research, where understanding the structure and function of proteins is of primary importance .

Action Environment

The action of Fmoc-D-beta-homoalanine is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a basic environment . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The compound’s optical activity, a property important in stereochemistry, has been measured in chloroform .

安全和危害

未来方向

Fmoc-D-beta-homoalanine, like other Fmoc-protected amino acids, is a valuable resource for research in the post-genomic world. Its use in the synthesis of peptides, including ones of significant size and complexity, is expected to continue to be a major area of study . The development of more green chemical peptide synthesis processes is a potential future direction .

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201864-71-3 |

Source

|

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)